

# comparing electro-optic coefficients of BTO and LiNbO3 modulators

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## Compound of Interest

Compound Name: *lithium;oxido(dioxo)niobium*

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Title: Comparative Analysis of Electro-Optic Coefficients: Barium Titanate (BTO) vs. Lithium Niobate (LiNbO

) Modulators<sup>[1][2][3][4][5]</sup>

## Executive Summary: The Pockels Effect at the Nanoscale

The transition from bulk optics to integrated photonics has bifurcated the material landscape. While Lithium Niobate (LiNbO

) remains the "gold standard" for linearity and stability, Barium Titanate (BTO) has emerged as a disruptive alternative, offering "giant" Pockels coefficients (

) that enable ultra-compact footprints.

This guide provides a technical comparison of these two ferroelectric platforms, focusing on the electro-optic (EO) coefficient

, the effective in-device performance (

), and the experimental protocols required to validate these metrics.

## Fundamental Material Properties & Tensor Analysis

The electro-optic response in both materials is governed by the Pockels effect, where the refractive index changes linearly with an applied electric field.[6] However, the crystallographic origin of this effect differs significantly.

### Lithium Niobate (LiNbO<sub>3</sub>)[1][2][7]

- Structure: Trigonal crystal system.[1]
- Mechanism: The EO effect arises from the non-centrosymmetric displacement of Li<sup>+</sup> and Nb<sup>5+</sup> ions.
- Coefficient: The primary coefficient,  $r_{33}$ , is consistently measured at 30–34 pm/V in both bulk and high-quality thin films (TFLN).
- Frequency Response: Exceptionally flat. The ionic contribution to the dielectric constant is stable, ensuring the EO coefficient remains constant from DC up to sub-THz frequencies.

### Barium Titanate (BTO)[1][3][4][8][9][10]

- Structure: Perovskite oxide.[7]
- Mechanism: BTO undergoes a phase transition at the Curie temperature ( $T_C$ ). At room temperature, it is tetragonal. The "giant" EO effect is linked to the softness of the Ti-O octahedra and domain reorientation.
- Coefficient:
  - Bulk:  $r_{33} \approx 120$  pm/V.
  - Thin Film (BTO/Si): Values typically range from 300 to 923 pm/V, depending heavily on the deposition method (MBE vs. Sputtering) and the resulting domain orientation (  $r_{33}$  ).

-axis vs.

-axis).

- Frequency Response: BTO exhibits relaxation mechanisms in the GHz range.[3] While the coefficient drops (e.g., from ~900 pm/V at DC to ~200 pm/V at 50 GHz), it remains nearly an order of magnitude higher than LiNbO

## Comparative Data Summary

Metric	Thin-Film LiNbO (TFLN)	Hybrid BTO on Silicon
Crystal Symmetry	Trigonal ( )	Tetragonal ( )
Pockels Coeff. ( )	30 – 34 pm/V	300 – 923 pm/V (Orientation dependent)
Modulation Efficiency ( )	2.2 – 3.5 V·cm	0.5 – 1.7 V·cm
Bandwidth	> 100 GHz (Flat response)	> 50 GHz (Dispersion present)
Propagation Loss	< 0.5 dB/cm	2.0 – 5.0 dB/cm (Domain scattering)
Hysteresis	Negligible	Significant (Ferroelectric domains)

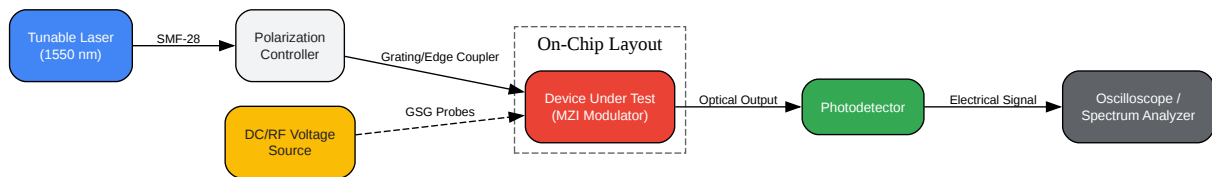
## Experimental Validation Protocol

To objectively compare these materials, one cannot rely solely on literature values; the effective electro-optic coefficient (

) must be extracted from the waveguide geometry. The following protocol uses an unbalanced Mach-Zehnder Interferometer (MZI) to measure

and derive

## Experimental Setup Diagram



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Figure 1: Schematic of the Mach-Zehnder Interferometer (MZI) setup for characterizing electro-optic modulation efficiency.

## Step-by-Step Measurement Protocol

Objective: Determine the half-wave voltage (

) and extract the material's

- Optical Alignment:
  - Couple light (1550 nm) into the waveguide.
  - Critical Step: Use the Polarization Controller to maximize the TE mode (for Z-cut LN or -axis BTO) or TM mode, depending on the crystal orientation that aligns the electric field with the highest tensor component ( ).
- Transmission Spectrum Sweep:

- Sweep the laser wavelength (e.g., 1540–1560 nm) with 0V bias.
- Identify the MZI interference fringes. Measure the Free Spectral Range (FSR) in wavelength ( ).

- DC

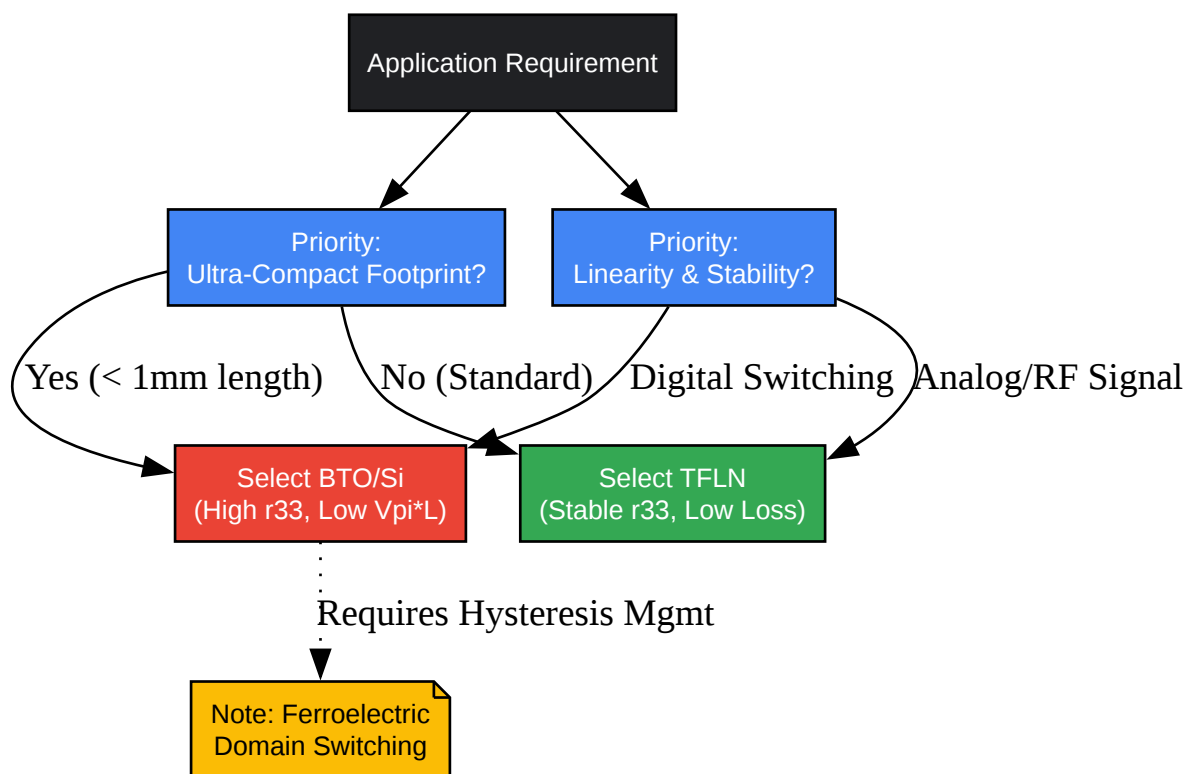
Measurement:

- Fix the laser wavelength at the quadrature point (linear region) of a fringe.
- Apply a DC voltage sweep (e.g., -10V to +10V).
- Record the shift in the resonance wavelength ( ).
- Calculation: The voltage required to shift the spectrum by is .
- Note for BTO: Perform a cyclic voltage sweep to detect hysteresis loops, which indicates ferroelectric domain switching.
- Extraction of :
  - Use the derived and the active electrode length ( ) to calculate the in-device coefficient:
  - Where:
    - : Electrode gap width.[8]

- : Refractive index of the optical mode.
- : Optical-RF field overlap integral (simulated via COMSOL/Lumerical).

## Scientific Causality & Integration Logic

Why choose one over the other? The decision relies on the trade-off between coefficient magnitude and signal fidelity.



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Figure 2: Decision logic for selecting between BTO and LiNbO3 based on device requirements.

## The Causality of BTO's "Giant" Coefficient

The high

in BTO is caused by the proximity of the Ti ion to a phase transition instability. This allows the ion to be displaced easily by an external field, creating a large refractive index change. However, this same mechanism introduces hysteresis. In experimental validation, BTO modulators often require a "poling" step or a constant bias to maintain a single-domain state,

whereas LiNbO

is intrinsically stable.

## The Stability of LiNbO

LiNbO

relies on a rigid lattice structure. While its

is lower, it does not suffer from dielectric relaxation at microwave frequencies. This makes TFLN the superior choice for high-order modulation formats (e.g., PAM-4, QAM) where linearity is non-negotiable.

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